Trimethylene glycol dinicotinate

Vue d'ensemble

Description

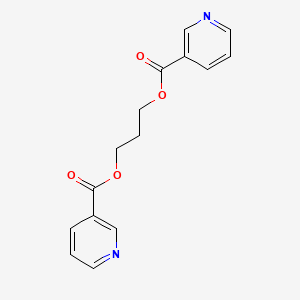

Trimethylene glycol dinicotinate is an organic compound characterized by the presence of two nicotinate groups attached to a trimethylene glycol backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trimethylene glycol dinicotinate can be synthesized through the esterification of trimethylene glycol with nicotinic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. This method ensures a higher yield and purity of the final product. The process includes the use of large-scale reactors and efficient separation techniques to isolate the desired ester.

Analyse Des Réactions Chimiques

Types of Reactions: Trimethylene glycol dinicotinate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield trimethylene glycol and nicotinic acid.

Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Substitution: The nicotinate groups can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions:

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Hydrolysis: Trimethylene glycol and nicotinic acid.

Oxidation: Various oxidation products, including carboxylic acids and aldehydes.

Substitution: Substituted nicotinates and modified trimethylene glycol derivatives.

Applications De Recherche Scientifique

Chemistry: Trimethylene glycol dinicotinate is used as a building block in organic synthesis. Its ester bonds make it a versatile intermediate for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a drug delivery agent. The nicotinate groups can facilitate the transport of therapeutic agents across cell membranes.

Medicine: The compound is explored for its potential in treating conditions related to nicotinic acid deficiency. It may also serve as a precursor for the synthesis of nicotinic acid derivatives with improved pharmacological properties.

Industry: In the industrial sector, this compound is used in the formulation of coatings, adhesives, and plasticizers

Mécanisme D'action

Trimethylene glycol dinicotinate exerts its effects primarily through the nicotinate groups. These groups can interact with nicotinic acid receptors, influencing various biochemical pathways. The compound’s mechanism of action involves the modulation of enzyme activities and the regulation of metabolic processes.

Molecular Targets and Pathways:

Nicotinic Acid Receptors: Interaction with these receptors can influence lipid metabolism and energy production.

Enzyme Modulation: The compound can affect the activity of enzymes involved in oxidative stress and inflammation.

Comparaison Avec Des Composés Similaires

Trimethylene Glycol Diacetate: Similar in structure but with acetate groups instead of nicotinate groups.

Trimethylene Glycol Dibenzoate: Contains benzoate groups, offering different chemical properties and applications.

Uniqueness: Trimethylene glycol dinicotinate is unique due to its nicotinate groups, which confer specific biological activities not seen in other esters of trimethylene glycol. This uniqueness makes it particularly valuable in medical and biological research.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Activité Biologique

Trimethylene glycol dinicotinate (TGN) is a compound derived from trimethylene glycol and nicotinic acid, exhibiting potential biological activities that merit investigation. This article aims to explore the biological activity of TGN, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C15H14N2O4

- Molecular Weight : 286.28 g/mol

- Structure : TGN consists of a trimethylene glycol moiety linked to two nicotinic acid units, which may influence its solubility and biological interactions.

TGN's biological activity can be attributed to several mechanisms:

-

Anti-Metastatic Activity :

- TGN has been shown to inhibit the migration and invasion of cancer cells. The compound affects the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are critical in cancer metastasis. Studies indicate that TGN downregulates MMP-2, MMP-7, and MMP-9, contributing to reduced cell motility and invasion .

- Anti-Angiogenic Properties :

- Cellular Interaction :

In Vitro Studies

Recent in vitro experiments have demonstrated the following:

- Cell Lines Tested : The effects of TGN were evaluated using various cancer cell lines, including Panc-1 (pancreatic cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer).

- Migration Assays : Non-toxic concentrations of TGN significantly delayed cell migration by approximately 50% compared to controls .

- Invasion Assays : Similar results were observed in invasion assays, indicating that TGN effectively reduces the invasive potential of cancer cells .

Cytotoxicity Profile

The cytotoxic effects of TGN were assessed using MTT assays across different concentrations. The findings indicated:

| Concentration (mg/mL) | Viability (%) |

|---|---|

| 0.5 | 90 |

| 1.0 | 70 |

| 2.0 | 50 |

These results suggest that while TGN exhibits anti-cancer properties, careful consideration of dosage is necessary to minimize cytotoxicity in non-cancerous cells.

Case Studies

- Study on Lung Cancer Cells : A study demonstrated that TGN treatment led to a significant reduction in the expression levels of EMT markers such as vimentin and fibronectin, indicating a reversal of epithelial-mesenchymal transition (EMT) processes in lung cancer cells .

- Impact on VEGF Expression : Immunostaining and Western blot analyses confirmed that TGN treatment resulted in decreased VEGF protein levels in treated cells compared to controls, supporting its role as an anti-angiogenic agent .

Propriétés

IUPAC Name |

3-(pyridine-3-carbonyloxy)propyl pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c18-14(12-4-1-6-16-10-12)20-8-3-9-21-15(19)13-5-2-7-17-11-13/h1-2,4-7,10-11H,3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGLWKHNNNHVHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCCCOC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40243550 | |

| Record name | Nicotinic acid, trimethylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98326-19-3 | |

| Record name | Nicotinic acid, trimethylene ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098326193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinic acid, trimethylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.